molecular formula C8H10BrCl2N B13553624 1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride

1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride

Cat. No.: B13553624
M. Wt: 270.98 g/mol
InChI Key: IJFBHZWKFMOYMS-UHFFFAOYSA-N
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Description

1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a bromine and chlorine-substituted phenyl ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents such as petroleum ether and reagents like lithium aluminum hydride (LiAlH4) for reduction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for scalability and cost-effectiveness. The resolution of enantiomers is a key step in the production process, often achieved through crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions often involve reagents like LiAlH4.

    Substitution: Halogen substitution reactions can occur under specific conditions, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromo-2-chlorophenyl)ethan-1-amine: Lacks the hydrochloride group but shares similar chemical properties.

    1-(5-bromo-2-chlorophenyl)ethan-1-ol: Contains a hydroxyl group instead of an amine group.

    1-(5-bromo-2-chlorophenyl)ethan-1-thiol: Features a thiol group in place of the amine group.

Uniqueness

1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of bromine and chlorine substitutions on the phenyl ring, coupled with the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H

InChI Key

IJFBHZWKFMOYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)N.Cl

Origin of Product

United States

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